molecular formula C13H10N4S B8362872 Aminothiazole 5

Aminothiazole 5

Cat. No.: B8362872
M. Wt: 254.31 g/mol
InChI Key: FSPQRRRTGAGFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminothiazole 5 refers to a class of 2-aminothiazole derivatives characterized by a thiazole ring substituted with an amino group at position 2 and variable functional groups at positions 4 and 3. These compounds are synthesized via Hantzsch thiazole synthesis or other cyclization methods and are extensively studied for their broad-spectrum pharmacological activities, including antibacterial, anticancer, antiviral, and enzyme-regulating properties . Structural modifications, such as substitutions with aryl, acetyl, or cycloalkyl groups, significantly influence their bioactivity and selectivity .

Properties

Molecular Formula

C13H10N4S

Molecular Weight

254.31 g/mol

IUPAC Name

5-phenyl-N-pyrimidin-4-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H10N4S/c1-2-4-10(5-3-1)11-8-15-13(18-11)17-12-6-7-14-9-16-12/h1-9H,(H,14,15,16,17)

InChI Key

FSPQRRRTGAGFPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)NC3=NC=NC=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

2-Aminothiazole derivatives have shown promising anticancer activity across multiple studies. Notably, the compound has been linked to the synthesis of dasatinib, an anti-cancer drug approved for treating chronic myelogenous leukemia and acute lymphoblastic leukemia. The synthesis involves a novel method that enhances yield and simplifies the process by avoiding sensitive intermediates .

Case Study: Dasatinib Synthesis

  • Methodology : The synthesis of dasatinib from 2-aminothiazole-5-carbamide involves chemoselective bromination followed by treatment with thiourea.
  • Results : The new synthetic route demonstrated higher yields and reduced complexity compared to traditional methods.
Compound Activity Cancer Type
DasatinibMulti-targeted kinase inhibitorChronic myelogenous leukemia
Compound 27Induces apoptosisHeLa cells (cervical cancer)
Compound 16dHigh in vivo antitumor activityVarious murine models

Cardiovascular Applications

Recent research has highlighted the role of aminothiazole derivatives as phosphodiesterase type 5 (PDE5) inhibitors, which are crucial for managing erectile dysfunction and pulmonary hypertension. A series of new derivatives were synthesized and evaluated for their PDE5 activity.

Case Study: PDE5 Inhibition

  • Screening Results : Compounds were tested against sildenafil as a reference drug.
  • Findings : Several derivatives showed significant PDE5 regulatory activity without common side effects like hypotension.
Compound No. PDE5 Activity (Consensus Score) Mean Arterial Blood Pressure (MABP)
214290↑118
23a100↓108
Sildenafil100↓72.50 ± 2.9

Neuroprotective Applications

Aminothiazole derivatives have also been explored for their neuroprotective properties, particularly their ability to modulate protein-protein interactions relevant to neurodegenerative diseases.

Case Study: Prolyl Oligopeptidase Modulation

  • Research Focus : New ligands based on aminothiazole were developed to target prolyl oligopeptidase.
  • Outcomes : These ligands exhibited selective modulation of protein interactions, which is essential for understanding neurodegeneration mechanisms.

Antimicrobial and Anti-inflammatory Properties

The broad pharmacological spectrum of aminothiazole derivatives includes antiviral, antimicrobial, and anti-inflammatory activities. Research indicates that these compounds can effectively inhibit various pathogens and inflammatory pathways.

Summary of Activities

  • Antimicrobial : Effective against a range of bacterial strains.
  • Anti-inflammatory : Demonstrated inhibition of inflammatory cytokines in vitro.

Chemical Reactions Analysis

Chemical Reactions Involving Aminothiazole 5

The chemical reactions involving this compound can be categorized into several types, including synthesis methods, halogenation, nucleophilic substitutions, and modifications leading to various derivatives.

Nucleophilic Substitution Reactions

Aminothiazole derivatives can engage in nucleophilic substitution reactions where the amino group can act as a nucleophile. For example, reactions involving strong nucleophiles such as amines or thiourea can yield new compounds with enhanced biological activity. A study demonstrated the synthesis of bis(2-amino-4-substituted thiazole) sulfides through a two-step reaction protocol involving halogenation followed by nucleophilic substitution .

Mechanisms of Reaction

The mechanisms underlying these reactions often involve several steps:

  • Nucleophilic Attack : In the case of halogenation, the amino group attacks the electrophilic halogenated carbon.

  • Formation of Intermediates : The reaction may form intermediates such as thiazolidines or thioethers depending on the reactants used.

  • Tautomerization : Many reactions involve tautomerization processes that stabilize the product by rearranging double bonds within the thiazole ring structure .

Research Findings on Aminothiazole Derivatives

Recent studies have highlighted the potential of aminothiazole derivatives in therapeutic applications:

  • A study synthesized novel aminothiazole derivatives that demonstrated promising antiviral and antibacterial activities. The derivatives were obtained by reacting thioureido acids with bromoacetophenones in aqueous conditions .

  • Another research focused on designing new 2-aminothiazole derivatives as phosphodiesterase type 5 inhibitors, revealing their potential for treating erectile dysfunction and other related conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antibacterial Activity

Aminothiazole 5 derivatives exhibit potent antibacterial effects against Gram-negative and Gram-positive pathogens. For example:

  • 5a, 5d, and 5i showed MIC values <10 µM against E. coli (MTCC 443) and C. violaceum (MCC 2216), outperforming standard antibiotics in specific cases .
  • In contrast, benzyl-substituted analogs (e.g., 4b ) demonstrated reduced activity (MIC = 20 µM) compared to naphthylmethyl-substituted derivatives (e.g., 9d , MIC = 0.4 µM) .

Table 1: Antibacterial Activity of Selected Aminothiazole Derivatives

Compound Substituents Target Pathogen MIC (µM) Reference
5a C-4: Methyl; C-5: Acetyl E. coli 2.5
9d C-5: Naphth-1-ylmethyl Histoplasma capsulatum 0.4
4b C-5: Benzyl Histoplasma capsulatum 20

Anticancer Activity

Aryl aminothiazoles demonstrate notable antiproliferative effects:

  • Chalcone VIII (aryl aminothiazole) inhibited human gastric cancer (BGC-823) and lung carcinoma (NCI-H) cells with IC₅₀ values comparable to cisplatin .
  • Benzimidazole aminothiazole IX exhibited low micromolar potency against lung cancer cells, highlighting the synergy between benzimidazole and aminothiazole moieties .

PDE5 Regulation

This compound derivatives uniquely modulate phosphodiesterase type 5 (PDE5):

  • 23a and 23b achieved 100% PDE5 inhibition at 10 µM without causing hypotension, a drawback of existing drugs like sildenafil .

Table 2: PDE5 Modulation by Aminothiazole Derivatives

Compound Activity Type Effect at 10 µM Reference
23a Inhibitor 100% PDE5 inhibition
5a Enhancer Increased PDE5 activity

Anti-Inflammatory and Antidiabetic Activity

  • 5e-i (C-4 methyl, C-5 acetyl) reduced prostaglandin E2 (PGE2) levels by 59–88%, outperforming analogs with benzyl groups (5a-d ) .

Antifungal and Antiviral Activity

  • 9d-9f (naphth-1-ylmethyl at C-5, cycloalkylamide at C-2) showed MIC₅₀ = 0.4 µM against Histoplasma, while para-substituted derivatives (e.g., 6a-d ) were inactive .
  • 5e (4-trifluoromethylphenyl) exhibited superior antiviral activity against influenza A/H1N1 (p < 0.016 vs. oseltamivir) .

Structural and Pharmacokinetic Insights

  • SLC4011540 (aminothiazole-containing SphK1/2 inhibitor) demonstrated dual inhibition (Ki = 120 nM for SphK1) via hydrogen bonding with the aminothiazole NH group .
  • Methoxy-substituted aminothiazolomorphinans (e.g., 7–12) showed lower opioid receptor selectivity than phenolic analogs but improved oral bioavailability .

Preparation Methods

Reaction Mechanism and Scope

The mechanism begins with a nucleophilic attack by the α-aminonitrile’s nitrogen on the electrophilic carbon of CS₂, forming a thioimidate intermediate. Subsequent intramolecular 5-exo-dig cyclization generates a thiazolidine ring, which tautomerizes to the aromatic 5-aminothiazole. This method permits substituent diversity at the 2nd and 4th positions by varying the α-aminonitrile precursor. For example, ethyl aminocyanoacetate reacts with dithiophenylacetic acid to yield 5-amino-4-carbethoxy-2-benzylthiazole in high yield.

Table 1: Representative Examples of Cook–Heilbron Synthesis

Starting MaterialReagentProductYield (%)
AminoacetonitrileDithiophenylacetic acid5-Amino-2-benzylthiazole78
Ethyl aminocyanoacetateCS₂5-Amino-4-carbethoxy-2-methylthiazole85

The reaction’s compatibility with aqueous conditions and room-temperature operation makes it industrially viable, though yields can vary with steric hindrance in substituted precursors.

Metal-Catalyzed Cyclization: Enhancing Efficiency

Modern adaptations integrate transition-metal catalysts to improve regioselectivity and yields. A notable example is the synthesis of ethyl 2-aminothiazole-5-carboxylate, a dasatinib intermediate, using nano-copper catalysis.

Nano-Copper-Mediated One-Pot Synthesis

In this method, ethyl 3-ethoxyacrylate reacts with urea and potassium sulfide in a tetrahydrofuran (THF)/water (6:1) mixture under nitrogen at 55°C for 1.5 hours. Nano-copper powder (10 wt%) facilitates the cyclocondensation, achieving a 95.7% yield. The catalyst enhances electron transfer, accelerating the formation of the thiazole ring while minimizing side reactions.

Table 2: Optimization of Nano-Copper Catalysis

ParameterOptimal ConditionImpact on Yield
Catalyst loading10% nano-CuMaximizes to 95.7%
Solvent ratio (THF:H₂O)6:1Prevents hydrolysis
Temperature55°CBalances kinetics and stability

This approach is scalable and aligns with green chemistry principles due to its aqueous compatibility and high atom economy.

Halogenation-Substitution Strategies: Tailoring Substituents

Recent advances employ halogenation followed by nucleophilic aromatic substitution (NAS) to install diverse amines at the 5th position. A 2024 study demonstrated the synthesis of 5-(pyrrolidin-1-yl)-4-methylthiazole via a bromination-Suzuki-NAS sequence.

Stepwise Functionalization

  • Bromination : Thiazole precursors are di-brominated at the 2nd and 5th positions using N-bromosuccinimide (NBS).

  • Suzuki Coupling : Selective substitution at the 2nd position with aryl boronic acids preserves the 5-bromo group for subsequent amination.

  • NAS with Amines : Pyrrolidine reacts with the 5-bromo intermediate under rhodium catalysis, yielding 5-aminothiazoles with >90% regioselectivity.

This method’s modularity enables the incorporation of complex amines, making it invaluable for drug discovery.

[4+2] Cycloaddition Approaches: Expanding Structural Complexity

5-Alkenyl-2-aminothiazoles serve as in-out dienes in polar cycloadditions, offering a route to polycyclic derivatives. For instance, reactions with N-phenylmaleimide proceed via endo-selective pathways, yielding bicyclic adducts in 82% yield.

Mechanism and Applications

The electron-rich thiazole ring activates the alkenyl side chain for cycloaddition with electron-deficient dienophiles. Density functional theory (DFT) calculations indicate a concerted but asynchronous transition state, favoring adducts with stereochemical fidelity. These products are precursors to bioactive molecules, including kinase inhibitors.

Industrial-Scale Synthesis: Case Study of Dasatinib Intermediate

The preparation of ethyl 2-aminothiazole-5-carboxylate exemplifies industrial optimization. Key steps include:

  • Solvent Selection : A THF/H₂O mixture enhances reagent solubility while suppressing hydrolysis.

  • Catalyst Recycling : Nano-copper is recoverable via centrifugation, reducing costs.

  • Crystallization : Ethanol recrystallization achieves 99.34% purity, meeting pharmaceutical standards .

Q & A

Q. Table 1: Representative Synthesis of Aminothiazole Derivatives

ReactantsSolventYield (%)Biological Target
α-Bromoketone + ThioureaEthanol78E. coli FabH
2-Amino-4-methylthiazole + ChalconeDMF65Anticancer

What safety measures are critical when handling aminothiazole compounds in the lab?

Q. Basic Research Focus

  • Exposure Control : Use fume hoods, closed systems, and PPE (gloves, lab coats, goggles) to avoid inhalation/skin contact .
  • Spill Management : Collect dust with sealed containers; avoid dispersion into drains .
  • Storage : Store in airtight containers, away from oxidizers, at 2–8°C in dark conditions .

How can structure-activity relationship (SAR) studies guide the optimization of aminothiazole derivatives for cancer research?

Advanced Research Focus
SAR strategies include:

  • Substituent Variation : Introduce pyrimidine or pyrazine groups at the 2-amino position to enhance epigenetic reactivation (e.g., HH1 analog with 5 µM EC50_{50} in SW48/YB5 cells) .
  • Prodrug Design : Improve solubility via ester prodrugs (e.g., methyl carbonate derivative of compound 14 with 450-fold selectivity in HCC) .
  • Dose-Response Profiling : Validate potency using dose curves (2.5–50 µM) and fluorescence microscopy to quantify target gene re-expression .

Q. Table 2: Key SAR Findings in Anticancer Studies

CompoundSubstituentEC50_{50} (µM)Selectivity Index
HH1Pyrimidine-2-yl5.0120x
14 Pyrazin-2-yl0.11>450x

How should researchers address contradictions in efficacy data across cancer models for aminothiazole compounds?

Q. Advanced Research Focus

  • Model-Specific Factors : Compare epigenetic silencing mechanisms (e.g., SW48/YB5 vs. HCT116-GFP cell lines) and promoter methylation status .
  • Pharmacokinetic Variability : Assess compound stability in different media or serum proteins using LC-MS .
  • Statistical Validation : Apply Student’s t-test or ANOVA to confirm significance (p < 0.01) across replicates .

What analytical techniques are essential for characterizing novel aminothiazole compounds?

Q. Basic Research Focus

  • Structural Elucidation : Use single-crystal X-ray diffraction (e.g., COD entry 7224966 for imine tautomers) .
  • Purity Assessment : Combine HPLC (>98% purity) with elemental analysis (C, H, N ±0.4%) .

How to design a high-throughput screen (HTS) for identifying aminothiazole-based epigenetic modulators?

Q. Advanced Research Focus

  • Assay Development : Use GFP-reporter systems (e.g., SW48/YB5 cells with z-factor ≥0.6) to monitor gene reactivation .
  • Hit Criteria : Apply statistical thresholds (mean + 3σ) and confirm hits with dose curves (24-hour incubation) .
  • Secondary Validation : qPCR analysis of endogenous genes (e.g., SFRP1) to exclude false positives .

What in vitro methodologies evaluate the antibacterial activity of aminothiazole derivatives?

Q. Basic Research Focus

  • MIC Determination : Broth microdilution assays against S. aureus (MCC 2043) and E. coli (MTCC 443) .
  • Target Validation : Molecular docking (AutoDock Vina) to assess binding to FabH active sites .

How can computational modeling predict aminothiazole-target interactions?

Q. Advanced Research Focus

  • Docking Simulations : Use Schrödinger Suite or GROMACS to model binding poses in E. coli FabH .
  • Cheminformatics : Apply diversity-oriented library design to balance molecular weight and pharmacophore features .

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